N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 710287-16-4
VCID: VC4363041
InChI: InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

CAS No.: 710287-16-4

Cat. No.: VC4363041

Molecular Formula: C24H19N3O2S

Molecular Weight: 413.5

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide - 710287-16-4

Specification

CAS No. 710287-16-4
Molecular Formula C24H19N3O2S
Molecular Weight 413.5
IUPAC Name N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
Standard InChI Key AYPUCJPVDGJBQX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 4-phenylquinazolin-2-yl group connected via a thioether bond to an N-(4-acetylphenyl)acetamide side chain. This configuration enables interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . Key features include:

  • Quinazolinone core: A bicyclic system with nitrogen atoms at positions 1 and 3, critical for binding enzyme active sites .

  • Thioacetamide linker: Enhances solubility and facilitates structural diversification .

  • 4-Acetylphenyl group: Introduces electron-withdrawing effects, modulating electronic properties and bioavailability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₉N₃O₂S
Molecular Weight413.5 g/mol
logP2.38 (predicted)
Hydrogen Bond Acceptors5
Topological Polar Surface Area85.9 Ų

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions starting from anthranilic acid and phenyl isothiocyanate:

  • Formation of quinazolinone core: Condensation of anthranilic acid with phenyl isothiocyanate in ethanol yields 2-mercapto-3-phenylquinazolin-4(3H)-one .

  • S-Alkylation: Reaction with 2-chloro-N-(4-acetylphenyl)acetamide under microwave irradiation (4–6 min, 80–93% yield) or conventional heating (54–68% yield) .

Microwave-assisted synthesis significantly reduces reaction time (40–42× faster) while improving yields .

Characterization Techniques

  • IR Spectroscopy: Confirms NH (3414–3228 cm⁻¹) and carbonyl (1725–1685 cm⁻¹) groups .

  • NMR Spectroscopy:

    • ¹H NMR: Singlets for NH protons (δ = 13.00–10.30 ppm), aromatic protons (δ = 7.33–8.11 ppm), and acetyl methyl (δ = 2.50 ppm) .

    • ¹³C NMR: Peaks at 165.9 ppm (C=O), 161.1 ppm (quinazolinone C=O), and 37.7 ppm (CH₂-S) .

  • Mass Spectrometry: Molecular ion peak at m/z 413.04 [M]⁺ .

Biological Activities

Table 2: Comparative PARP-1 Inhibitory Activity

CompoundIC₅₀ (nM)Reference
12c30.38
Olaparib27.89

Neuroprotective Effects

As acetylcholinesterase (AChE) inhibitors, structurally related compounds exhibit:

  • AChE inhibition: IC₅₀ = 9.26 nM for derivative 3e, surpassing donepezil (IC₅₀ = 16.43 nM) .

  • Cognitive improvement: Reversal of memory deficits in streptozotocin-induced Alzheimer’s models .

  • Reduction of biomarkers: 51–69% decrease in Aβ42, BACE1, and p-tau levels .

Structure-Activity Relationships (SAR)

  • Quinazolinone core: Essential for PARP-1 and AChE binding; substitution at C-2 modulates potency .

  • Thioether linkage: Enhances metabolic stability vs. oxygen analogues .

  • 4-Acetylphenyl group: Improves blood-brain barrier penetration and target selectivity .

Future Directions

  • Pharmacokinetic studies: Evaluate oral bioavailability and tissue distribution.

  • Structural optimization: Introduce fluorinated or sulfonamide groups to enhance potency .

  • Therapeutic expansion: Explore applications in inflammation (COX-II inhibition) and infectious diseases .

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